molecular formula C18H19Cl2NO5 B12678542 2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride CAS No. 56775-91-8

2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride

Cat. No.: B12678542
CAS No.: 56775-91-8
M. Wt: 400.2 g/mol
InChI Key: SMQMWHHMXSBKEP-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C18H18ClNO5.HCl and a molecular weight of 400.2 g/mol. This compound is known for its unique structure, which includes a nicotinate moiety and a chlorophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves several steps:

    Formation of 4-chlorophenoxy-2-methylpropionic acid: This is achieved by reacting 4-chlorophenol with 2-methylpropionic acid in the presence of a suitable catalyst.

    Esterification: The resulting acid is then esterified with ethylene glycol to form 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethanol.

    Nicotinate Formation: The ester is then reacted with nicotinic acid under acidic conditions to form the nicotinate ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nicotinic acetylcholine receptors and inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
  • 2-[2-(4-fluorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride
  • 2-[2-(4-methylphenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride

Uniqueness

2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl nicotinate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications .

Properties

CAS No.

56775-91-8

Molecular Formula

C18H19Cl2NO5

Molecular Weight

400.2 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H18ClNO5.ClH/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;/h3-9,12H,10-11H2,1-2H3;1H

InChI Key

SMQMWHHMXSBKEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl

Related CAS

31637-97-5 (Parent)

Origin of Product

United States

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